molecular formula C8H11NO2S B13778200 Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-

Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-

Cat. No.: B13778200
M. Wt: 185.25 g/mol
InChI Key: CTUNQOOMNGAWSB-UHFFFAOYSA-N
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Description

Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a thienyl group substituted with a hydroxymethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- typically involves the reaction of 3-(hydroxymethyl)-4-methyl-2-thiophenecarboxylic acid with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions include:

    Temperature: Reflux

    Solvent: Acetic anhydride

    Purification: Recrystallization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(carboxymethyl)-4-methyl-2-thiophenecarboxylic acid

    Reduction: 3-(hydroxymethyl)-4-methyl-2-thiophenemethanol

    Substitution: 3-(bromomethyl)-4-methyl-2-thiophenecarboxamide

Scientific Research Applications

Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thienyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Hydroxymethyl)acetamide
  • N-(3-Hydroxymethylphenyl)acetamide
  • N-(4-Methyl-2-thienyl)acetamide

Uniqueness

Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- is unique due to the presence of both a hydroxymethyl and a methyl group on the thienyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

N-[3-(hydroxymethyl)-4-methylthiophen-2-yl]acetamide

InChI

InChI=1S/C8H11NO2S/c1-5-4-12-8(7(5)3-10)9-6(2)11/h4,10H,3H2,1-2H3,(H,9,11)

InChI Key

CTUNQOOMNGAWSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1CO)NC(=O)C

Origin of Product

United States

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